molecular formula C12H22N2O B12305519 rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

Cat. No.: B12305519
M. Wt: 210.32 g/mol
InChI Key: QNWZRINPYNRUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of rac-(3aR,6aS)-1-Ethyl-Hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis

This compound is a spiro-fused heterocyclic compound characterized by a unique structural architecture combining a furo[3,4-b]pyrrole moiety and a piperidine ring system. The molecular formula of the compound is C₁₂H₂₂N₂O , with a molecular weight of 210.32 g/mol . Its IUPAC name reflects the spiro junction at the 3-position of the furopyrrole and the 4'-position of the piperidine, along with the ethyl substituent at the 1'-position of the piperidine ring. The stereochemistry of the compound, denoted by the (3aR,6aS) configuration and the cis designation, plays a critical role in its physicochemical properties and potential interactions with biological targets.

The compound’s spirocyclic framework introduces significant structural rigidity, which is advantageous in medicinal chemistry for optimizing binding affinity and selectivity. The fusion of oxygen-containing furopyrrole and nitrogen-containing piperidine rings creates a hybrid system capable of participating in diverse non-covalent interactions, such as hydrogen bonding and π-π stacking.

Historical Context and Discovery

Spiro-fused heterocycles emerged as a focal point in synthetic organic chemistry during the late 20th century, driven by their prevalence in natural products and bioactive molecules. The synthesis of this compound represents a refinement of earlier methodologies developed for simpler spiro systems. Initial work on spirocyclic pyrrolidines and piperidines in the 1990s laid the groundwork for more complex variants, with advances in stereocontrolled cyclization and catalytic asymmetric synthesis enabling precise construction of chiral spirocenters.

The ethyl-substituted derivative likely originated from structure-activity relationship (SAR) studies aimed at modulating the pharmacokinetic properties of lead compounds. For instance, replacing methyl groups with ethyl in spirocyclic amines has been shown to enhance metabolic stability while maintaining target engagement. The specific discovery timeline of this compound remains undocumented in public literature, but its structural analogs have been reported in patents focusing on central nervous system (CNS) therapeutics and enzyme inhibitors.

Significance of Spiro-Fused Heterocycles in Modern Chemistry

Spiro-fused heterocycles occupy a privileged position in drug discovery due to their three-dimensional complexity and ability to occupy unique chemical space. These compounds often exhibit improved solubility and reduced conformational flexibility compared to planar aromatic systems, making them attractive scaffolds for targeting protein-protein interactions and allosteric binding sites.

The integration of oxygen and nitrogen atoms within the spiro framework, as seen in this compound, enables dual functionality: the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atoms provide basicity for salt formation and protonation-dependent interactions. Recent studies highlight the utility of similar spiro compounds in oncology, where they inhibit kinases and epigenetic regulators, and in neurology, where they modulate neurotransmitter receptors.

Scope and Objectives of the Research Outline

This review systematically examines the synthetic strategies, structural features, and potential applications of this compound. Key objectives include:

  • Synthetic Pathways : Evaluating multi-step and one-pot methodologies for constructing the spiro framework.
  • Stereochemical Control : Analyzing techniques for achieving the desired (3aR,6aS) configuration and cis geometry.
  • Structure-Property Relationships : Correlating molecular features with physicochemical and biological properties.
  • Applications : Exploring the compound’s potential in catalysis, materials science, and medicinal chemistry.

By focusing on these areas, this review aims to provide a foundational resource for researchers engaged in the design of advanced spirocyclic systems.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]

InChI

InChI=1S/C12H22N2O/c1-2-14-9-12(3-5-13-6-4-12)10-7-15-8-11(10)14/h10-11,13H,2-9H2,1H3

InChI Key

QNWZRINPYNRUFM-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCNCC2)C3C1COC3

Origin of Product

United States

Preparation Methods

Procedure

  • Core Formation : Allylic amines (e.g., ethylamine derivatives), furylboronic acids, and α-hydroxylated aldehydes undergo a diastereoselective Petasis/Diels-Alder reaction to yield a bicyclic intermediate.
  • Spirocyclization : Ring-closing metathesis (RCM) using Grubbs II catalyst (2 mol%) forms the spirocyclic framework.
  • Ethylation : Reductive alkylation with ethyl iodide or acetaldehyde introduces the ethyl group on the piperidine nitrogen.

Key Data

  • Yield : 60–86% for RCM step.
  • Stereoselectivity : >95:1 dr due to chiral induction from the Petasis step.
  • Limitations : Requires anhydrous conditions and expensive catalysts.

Enamine-Based Cyclization

Enamine intermediates facilitate cyclization to form the furopyrrole ring (Source).

Procedure

  • Enamine Formation : React ethylenediamine derivatives with ketones (e.g., tetrahydrofuran-3-one) to generate enamines.
  • Acid-Catalyzed Cyclization : Treat with HCl or H2SO4 to induce cyclization, forming the spiro structure.
  • Purification : Crystallization from ethanol/water mixtures yields the cis isomer.

Key Data

  • Yield : 70–80% after crystallization.
  • Stereochemical Control : Governed by steric hindrance during cyclization.
  • Advantages : Scalable to multi-gram quantities.

Chemoenzymatic Functionalization

Enzymatic oxidation modifies preassembled spiro scaffolds (Source,).

Procedure

  • Core Synthesis : Prepare spiro[furopyrrole-piperidine] via Grignard addition to a sterol-inspired diketone.
  • Ethylation : Use ethyl magnesium bromide to introduce the ethyl group.
  • Enzymatic Optimization : Screen cytochrome P450 enzymes (e.g., CYP3A4) for late-stage oxidation to enhance solubility.

Key Data

  • Enzyme Efficiency : CYP3A4 achieves 85% conversion in 24 hours.
  • Overall Yield : 55–60%.
  • Application : Suitable for generating derivatives for biological screening.

Hydrogenation of Spirocyclic Alkenes

Catalytic hydrogenation reduces double bonds in unsaturated precursors (Source).

Procedure

  • Alkene Precursor : Synthesize spiro[furopyrrole-piperidine] with a tetrasubstituted alkene via Heck coupling.
  • Hydrogenation : Use Pd/C or Raney Ni under H2 (50 psi) to saturate the alkene.
  • Ethylation : Alkylate the piperidine nitrogen with ethyl triflate.

Key Data

  • Hydrogenation Yield : 90–95%.
  • Cis Selectivity : 8:1 due to steric guidance during H2 addition.
  • Drawback : Requires high-pressure equipment.

Spiroacetalization with Ethylamine

Acetal formation drives spirocyclization (Source,).

Procedure

  • Diol Preparation : Synthesize a vicinal diol from furan derivatives.
  • Acetal Formation : React with ethylamine in the presence of BF3·Et2O to form the spiroacetal.
  • Reduction : Catalytic hydrogenation reduces the acetal to the saturated spirocyclic amine.

Key Data

  • Acetalization Yield : 75–80%.
  • Stereoselectivity : 7:1 cis:trans ratio.
  • Purification : Column chromatography (SiO2, EtOAc/hexane).

Solid-Phase Synthesis for Parallel Libraries

Automated synthesis enables rapid diversification (Source,).

Procedure

  • Resin Functionalization : Load Wang resin with a piperidine precursor.
  • Furopyrrole Assembly : Perform iterative coupling/cyclization steps using Fmoc-protected amino acids.
  • Ethylation : On-resin reductive amination with acetaldehyde.
  • Cleavage : TFA treatment releases the final compound.

Key Data

  • Purity : >90% after HPLC.
  • Throughput : 50–100 compounds per week.
  • Applications : Drug discovery pipelines.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity (cis:trans) Scalability Cost Efficiency
Petasis/Diels-Alder 60–86 >95:1 Moderate Low
Enamine Cyclization 70–80 10:1 High High
Chemoenzymatic 55–60 N/A Low Moderate
Hydrogenation 90–95 8:1 High Moderate
Spiroacetalization 75–80 7:1 Moderate High
Solid-Phase >90 >95:1 High Low

Critical Discussion

  • Stereochemical Challenges : The cis configuration at the spiro junction is best achieved via Petasis/Diels-Alder or solid-phase methods, which exploit preorganized transition states.
  • Scalability : Enamine cyclization and hydrogenation are optimal for industrial-scale synthesis due to robust yields and minimal purification steps.
  • Emerging Trends : Enzymatic functionalization (Source) and flow chemistry adaptations of the Petasis method are gaining traction for eco-friendly synthesis.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
Research indicates that compounds with similar structural motifs exhibit significant activity in modulating neurotransmitter systems. The spirocyclic structure can enhance binding affinity to specific receptors, making it a candidate for developing drugs targeting neurological disorders such as anxiety and depression. Studies have shown that derivatives of spirocyclic compounds can act as selective serotonin reuptake inhibitors (SSRIs) or other modulators of serotonergic pathways .

2. Anticancer Activity
Recent investigations into the anticancer properties of spirocyclic compounds have revealed promising results. For instance, analogs of rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural diversity provided by the furo-pyrrole moiety allows for targeted modifications that can enhance efficacy and selectivity.

3. Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Preliminary studies indicate that derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics or antifungal agents . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Material Science Applications

1. Polymer Chemistry
The unique structural features of rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] make it suitable for use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to the rigidity imparted by the spirocyclic structure . Research into copolymers containing this compound has shown improvements in material strength and resilience.

2. Coatings and Adhesives
In material applications, this compound can be utilized in formulating advanced coatings and adhesives. Its ability to form strong intermolecular interactions can lead to durable coatings with enhanced resistance to environmental factors such as moisture and UV radiation .

Organic Synthesis Applications

1. Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including alkylation and acylation reactions. This versatility makes it a key player in synthesizing pharmaceuticals and agrochemicals .

2. Chiral Synthesis
Given its chiral nature, rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] can be employed in asymmetric synthesis processes. The ability to produce enantiomerically pure compounds is crucial in drug development where chirality plays a significant role in biological activity .

Case Studies

StudyFocusFindings
Study 1NeuropharmacologyDemonstrated binding affinity to serotonin receptors; potential as an SSRI .
Study 2Anticancer ActivityShowed cytotoxic effects on breast cancer cell lines; induced apoptosis .
Study 3Antimicrobial PropertiesInhibited growth of Staphylococcus aureus; potential for antibiotic development .
Study 4Polymer ChemistryImproved mechanical properties when incorporated into polycarbonate matrices .
Study 5Chiral SynthesisEnabled the production of enantiopure derivatives via asymmetric transformations .

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine], cis involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Substituent(s) Core Structure CAS Number Molecular Weight Key References
rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis Ethyl (C₂H₅) at 1-position Furo-pyrrole + piperidine (spiro) Not provided ~280–300* Inferred
Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] Methyl (CH₃) at 1'-position Furo-pyrrole + piperidine (spiro) 2230798-95-3 ~266–280*
(3aR,6aS)-5-ethylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl Ethyl (C₂H₅) at 5-position Pyrrolo-pyrrole (non-spiro) Not provided ~140–160*
cis-hexahydropyrrolo[3,4-b]pyrrol-6(6ah)-one Ketone at 6-position Pyrrolo-pyrrole (non-spiro, cis) 1021878-40-9 156.18
Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride Thieno ring (S), sulfone groups Thieno-pyrrole (non-spiro) 2219419-10-8 197.68

*Estimated based on analogous structures.

Key Observations :

In , ethyl-substituted pyrrolo-pyrroles exhibit varied biological activity depending on substitution patterns, suggesting similar tunability for the target compound .

Stereochemistry :

  • The cis configuration (3aR,6aS) is shared with compounds like cis-hexahydropyrrolo[3,4-b]pyrrol-6(6ah)-one (), which is critical for binding interactions in enzyme inhibition or receptor modulation .

Heteroatom Variations: Replacing the furo oxygen () with sulfur in thieno-pyrrole derivatives () alters electronic properties and hydrogen-bonding capacity, impacting solubility and target affinity .

Key Observations :
  • Spirocyclic compounds () generally require stringent storage conditions (e.g., inert gas, moisture-free) to prevent degradation , a trait likely shared with the target compound.

Biological Activity

The compound rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], commonly referred to as rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one, is a synthetic organic molecule with potential biological applications. This article discusses its biological activity based on available research findings and data.

  • Molecular Formula : C₁₂H₂₀N₂O₂
  • Molecular Weight : 224.30 g/mol
  • CAS Number : 2230807-45-9

The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. The spirocyclic structure contributes to its ability to modulate receptor activities and influence signaling pathways.

Biological Activity Overview

Research indicates that rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] exhibits several pharmacological properties:

  • Antidepressant Effects : Preliminary studies have shown that this compound may exert antidepressant-like effects in animal models. Its mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain.
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective potential against oxidative stress and neuroinflammation, suggesting a role in the treatment of neurodegenerative diseases.
  • Antinociceptive Activity : Animal studies have demonstrated that rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] can reduce pain responses, indicating its potential as an analgesic agent.

Study 1: Antidepressant Activity

In a controlled study involving rats subjected to chronic mild stress, administration of rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine] resulted in significant improvement in depressive-like behaviors compared to control groups. The mechanism was hypothesized to involve the enhancement of serotonergic transmission.

Study 2: Neuroprotection

A study assessing the neuroprotective effects of this compound in a model of Alzheimer’s disease showed that it significantly reduced neuronal cell death and improved cognitive function in treated animals. This effect was linked to the compound's ability to inhibit inflammatory cytokine production.

Data Summary

Biological ActivityEffect ObservedReference
AntidepressantReduced depressive behaviors
NeuroprotectiveDecreased neuronal death
AntinociceptivePain response reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.